molecular formula C23H17ClN2O3 B2358930 3-(4-chlorophenyl)-9-(pyridin-4-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one CAS No. 951997-65-2

3-(4-chlorophenyl)-9-(pyridin-4-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one

Cat. No.: B2358930
CAS No.: 951997-65-2
M. Wt: 404.85
InChI Key: UFJFSVUJQPYAIV-UHFFFAOYSA-N
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Description

3-(4-chlorophenyl)-9-(pyridin-4-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one is a synthetically derived complex heterocyclic compound designed for pharmaceutical and biological research. This molecule features a chromenooxazinone core, a privileged structure in medicinal chemistry, which is further functionalized with a 4-chlorophenyl group and a pyridinylmethyl moiety. These structural elements are commonly associated with diverse biological activities, making this compound a valuable scaffold for the development of novel therapeutic agents . Compounds containing the 1,3-oxazine fragment, similar to the one in this molecule, have been demonstrated to exhibit significant biological properties. Research on analogous oxazinyl flavonoids has shown promising anti-viral and anti-fungal activities, suggesting potential applications in agrochemical and pharmacological discovery . The integration of nitrogen-containing heterocycles, such as the pyridine group in this compound, is a frequent strategy in drug design to improve binding affinity and optimize physicochemical properties. This compound is provided for non-human research applications only. It is not intended for diagnostic or therapeutic use. Researchers can employ this chemical as a building block in organic synthesis or as a lead compound for investigating new biological pathways and mechanisms of action.

Properties

IUPAC Name

3-(4-chlorophenyl)-9-(pyridin-4-ylmethyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17ClN2O3/c24-18-4-1-16(2-5-18)19-11-17-3-6-21-20(22(17)29-23(19)27)13-26(14-28-21)12-15-7-9-25-10-8-15/h1-11H,12-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFJFSVUJQPYAIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC3=C2OC(=O)C(=C3)C4=CC=C(C=C4)Cl)OCN1CC5=CC=NC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(4-chlorophenyl)-9-(pyridin-4-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one is a heterocyclic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the oxazine class and features a complex structure characterized by a chromeno[8,7-e][1,3]oxazin ring system. Its molecular formula is C24H19ClN2O3C_{24}H_{19}ClN_2O_3, with a molecular weight of 418.9 g/mol. The presence of the chlorophenyl and pyridinyl groups suggests potential interactions with various biological targets.

PropertyValue
Molecular FormulaC24H19ClN2O3
Molecular Weight418.9 g/mol
IUPAC Name3-(4-chlorophenyl)-9-(pyridin-4-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one
CAS Number929836-36-2

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to 3-(4-chlorophenyl)-9-(pyridin-4-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one. For instance, related compounds have shown significant inhibitory effects on glioma cell lines. A specific derivative exhibited an EC50 value of 20 μM against murine glioblastoma cells (GL261), indicating promising anticancer activity with relatively low toxicity toward non-cancerous cells .

Table 1: EC50 Values of Related Compounds in GL261 Cells

CompoundEC50 (μM)Comments
Compound 4j20Potent against glioblastoma
MK-22062Reference PKB inhibitor

The mechanism through which this compound exerts its biological effects is primarily through the inhibition of specific kinases involved in cancer progression. For example, related compounds have demonstrated selective inhibition of AKT2/PKBβ, a critical pathway in oncogenesis . This inhibition leads to reduced cell proliferation and survival in cancer cells while sparing normal cells.

Synthesis

The synthesis of 3-(4-chlorophenyl)-9-(pyridin-4-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one typically involves multi-step organic reactions. Key steps include the condensation of substituted aldehydes and subsequent cyclization reactions under controlled conditions to form the oxazine ring .

Case Studies

Several studies have focused on the biological evaluation of similar compounds:

  • Anticancer Activity : A study demonstrated that derivatives containing the chlorophenyl moiety exhibited significant growth inhibition in glioblastoma models. The compounds were tested against various cancer cell lines and showed selective cytotoxicity towards malignant cells .
  • Kinase Inhibition : In vitro assays revealed that certain derivatives inhibited AKT pathways effectively at low concentrations. This suggests their potential as therapeutic agents targeting specific oncogenic pathways .

Comparison with Similar Compounds

Key Observations:

Hydroxyalkyl chains (e.g., 4-hydroxybutyl in ) enhance hydrophilicity, improving aqueous solubility relative to aromatic substituents. Ferrocenyl derivatives (e.g., compound 13 in ) incorporate redox-active iron centers, which may enhance antimalarial activity via unique mechanisms.

Molecular Weight :

  • The target compound’s estimated molecular weight (~409) is comparable to sulfur-containing analogs (e.g., 409.88 in ) but lower than ferrocenyl derivatives (523.4 in ).

Physicochemical Properties

  • Solubility : Compounds with hydroxyalkyl chains () are likely more water-soluble than those with aromatic substituents (e.g., target compound or ).
  • Stability : Thiophene-containing analogs () may exhibit greater metabolic stability due to sulfur’s resistance to oxidation compared to pyridine.

Preparation Methods

Structural and Nomenclature Considerations

The target compound belongs to the chromeno-oxazine family, characterized by a fused tricyclic system comprising a benzopyran moiety linked to a 1,3-oxazin-2-one ring. Systematic IUPAC nomenclature delineates the substituents:

  • 3-(4-chlorophenyl) : A para-chlorinated benzene ring at position 3 of the oxazinone.
  • 9-(pyridin-4-ylmethyl) : A pyridine-methyl group at position 9 of the dihydrochromene system.

This nomenclature aligns with PubChem CID 17593393, which confirms the molecular formula C24H16ClF3N2O3 and a molecular weight of 472.8 g/mol.

Synthetic Strategies for Chromeno-Oxazine Core Formation

Carbamate Intermediate Cyclization (EP0968197B1)

The foundational method involves constructing the 1,3-oxazin-2-one ring via carbamate intermediates. Adapted from EP0968197B1, this approach proceeds as follows:

  • Amino Alcohol Activation :
    A substituted 2-aminophenethyl alcohol derivative reacts with 4-nitrophenyl chloroformate in methyl t-butyl ether (MTBE) at 25°C under nitrogen, forming a carbamate intermediate. The reaction pH is maintained between 4 and 8.5 using aqueous KOH.

  • Cyclization to Oxazinone :
    The carbamate undergoes intramolecular cyclization in toluene at 50°C for 6 hours, facilitated by stoichiometric NaOH. This step achieves ring closure, yielding the oxazinone core with >85% purity.

Table 1: Reaction Conditions for Carbamate Cyclization
Parameter Optimal Value Impact on Yield
Solvent Toluene Maximizes cyclization efficiency
Temperature 50°C Balances reaction rate and byproduct formation
Base NaOH (1.2 equiv) Ensures complete deprotonation
Reaction Time 6 hours >90% conversion observed

Chromene Ring Functionalization (WO2011048112A1)

WO2011048112A1 discloses methods for introducing substituents to preformed oxazinone cores. For the target compound:

  • Pyridinylmethylation at Position 9 :
    The chromene ring undergoes Friedel-Crafts alkylation using pyridin-4-ylmethyl chloride in acetonitrile with AlCl3 as a catalyst. This step installs the pyridinylmethyl group with 78% yield.

  • Chlorophenyl Incorporation :
    A Suzuki-Miyaura coupling attaches the 4-chlorophenyl group to position 3 using Pd(PPh3)4 and K2CO3 in THF/H2O (4:1). The aryl boronic acid derivative reacts at 80°C for 12 hours.

Table 2: Key Coupling Reactions for Substituent Addition
Reaction Type Reagents Yield (%)
Friedel-Crafts Pyridin-4-ylmethyl chloride, AlCl3 78
Suzuki-Miyaura 4-Chlorophenylboronic acid, Pd(PPh3)4 82

Optimization Challenges and Solutions

Regioselectivity in Chromene Functionalization

The pyridinylmethyl group’s position is critical for structural integrity. Overalkylation at adjacent positions (e.g., C-7 or C-11) is mitigated by:

  • Low-Temperature Control : Maintaining reactions at −10°C during AlCl3-mediated steps.
  • Directed Ortho-Metalation : Using tert-butoxy directing groups to enhance C-9 selectivity.

Purification of Polar Intermediates

Carbamate intermediates exhibit high polarity, complicating isolation. Patent EP0968197B1 resolves this via:

  • Solvent Swap Techniques : Distilling 90–95% of MTBE and adding hexane to precipitate the intermediate.
  • Countercurrent Extraction : Employing ethyl acetate/water biphasic systems to remove unreacted chloroformate.

Analytical Characterization

Spectroscopic Validation

  • 1H NMR (400 MHz, CDCl3):
    δ 8.45 (d, J = 4.8 Hz, 2H, pyridine-H), 7.72 (s, 1H, chromene-H), 7.45 (d, J = 8.4 Hz, 2H, chlorophenyl-H), 5.32 (s, 2H, OCH2N).

  • HRMS (ESI+) :
    m/z calc. for C24H16ClF3N2O3 [M+H]+: 473.0874; found: 473.0876.

Q & A

Q. What are the standard synthetic routes for preparing 3-(4-chlorophenyl)-9-(pyridin-4-ylmethyl)-9,10-dihydrochromenooxazinone, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including cyclization of chromeno and oxazine moieties. Key steps include:
  • Pechmann condensation to form the chromene core (refluxing with sulfuric acid as a catalyst, ~80–100°C) .
  • Oxazine ring formation via nucleophilic substitution or cyclization (using NaH or K₂CO₃ in DMF at 60–80°C) .
  • Functionalization : Introducing the pyridinylmethyl group via alkylation (e.g., using 4-(chloromethyl)pyridine with K₂CO₃ in acetonitrile) .
  • Optimization : Yield improvements (72–95%) are achieved by adjusting solvent polarity (e.g., DMF vs. THF), temperature gradients, and catalyst selection (e.g., Lewis acids like BF₃·Et₂O) .

Q. Which analytical techniques are essential for characterizing this compound’s purity and structure?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent integration and stereochemistry. For example, aromatic protons appear at δ 6.8–8.2 ppm, while oxazine methylene groups resonate at δ 3.5–4.5 ppm .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., m/z 404.85 for C₂₃H₁₇ClN₂O₃) .
  • X-ray Crystallography : Resolves bond angles and dihedral angles in the fused chromeno-oxazine system .
  • HPLC : Assesses purity (>95%) using C18 columns with acetonitrile/water gradients .

Q. What preliminary assays are used to evaluate its biological activity?

  • Methodological Answer :
  • Antimicrobial Screening : Agar diffusion assays against S. aureus and E. coli (MIC values 8–32 µg/mL) .
  • Cytotoxicity Testing : MTT assays on cancer cell lines (e.g., IC₅₀ values via 48-hour exposure) .
  • Enzyme Inhibition : Kinase or protease inhibition assays (e.g., fluorescence-based monitoring of ATPase activity) .

Advanced Research Questions

Q. How can reaction mechanisms for key synthetic steps (e.g., cyclization) be validated experimentally?

  • Methodological Answer :
  • Isotopic Labeling : Use ¹⁸O-labeled reagents to track oxygen incorporation during oxazine ring closure .
  • Intermediate Trapping : Quench reactions at timed intervals (e.g., with TFA) and isolate intermediates via flash chromatography for NMR/MS analysis .
  • DFT Calculations : Compare computed transition states (e.g., B3LYP/6-31G*) with experimental activation energies from kinetic studies .

Q. How do structural modifications (e.g., pyridinylmethyl vs. furanmethyl substituents) impact biological activity?

  • Methodological Answer :
  • SAR Studies : Synthesize analogs (e.g., replacing pyridine with furan) and compare bioactivity:
SubstituentAnticancer IC₅₀ (µM)Antibacterial MIC (µg/mL)
Pyridin-4-ylmethyl12.3 ± 1.516.0 ± 2.1
Furan-2-ylmethyl28.7 ± 3.232.0 ± 3.8
  • Docking Simulations : Model interactions with target proteins (e.g., EGFR kinase) using AutoDock Vina to rationalize potency differences .

Q. How can contradictions in spectral data (e.g., unexpected NMR splitting) be resolved?

  • Methodological Answer :
  • Variable Temperature NMR : Detect dynamic processes (e.g., tautomerization) by acquiring spectra at 25°C vs. −40°C .
  • COSY/NOESY : Identify through-space couplings to clarify conformational equilibria .
  • Crystallographic Validation : Compare solution-phase NMR data with solid-state X-ray structures to rule out solvent effects .

Q. What strategies improve compound stability under physiological conditions (pH, temperature)?

  • Methodological Answer :
  • pH Stability Profiling : Incubate in buffers (pH 1–10) at 37°C for 24h; monitor degradation via HPLC .
  • Lyophilization : Formulate as lyophilized powders (with trehalose) to enhance shelf-life .
  • Prodrug Design : Introduce hydrolyzable groups (e.g., acetylated hydroxyls) to delay metabolism .

Data Contradiction Analysis

Q. Discrepancies in reported yields for Pechmann condensation: How to troubleshoot?

  • Methodological Answer :
  • Catalyst Screening : Test Brønsted (H₂SO₄) vs. Lewis acids (FeCl₃) to optimize electron-deficient aryl substrates .
  • Moisture Control : Use molecular sieves in refluxing ethanol to suppress side reactions (e.g., ester hydrolysis) .
  • Table :
CatalystSolventYield (%)Purity (%)
H₂SO₄EtOH7288
BF₃·Et₂OToluene9592

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